molecular formula C6H12N4 B12311118 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B12311118
M. Wt: 140.19 g/mol
InChI Key: JVJWZMWBXPLBOF-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.

    1-(2-Methylpropyl)-1H-1,2,4-triazole: Another isomer with a different substitution pattern.

    2-Methylpropyl-1H-1,2,4-triazole: Lacks the amine group, resulting in different chemical properties.

Uniqueness

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the amine group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including drug development and material science.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(2-methylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9)

InChI Key

JVJWZMWBXPLBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC(=N1)N

Origin of Product

United States

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